8-(4-Methoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Description
8-(4-Methoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione is a heterocyclic compound with a fused imidazo-triazine core and a para-methoxy-substituted aryl group at the 8-position. The compound’s 4-methoxyphenyl substituent distinguishes it from analogs with halogenated or unsubstituted aryl groups, influencing its physicochemical and pharmacological profile .
Properties
IUPAC Name |
8-(4-methoxyphenyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazine-3,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-19-9-4-2-8(3-5-9)15-6-7-16-11(18)10(17)13-14-12(15)16/h2-5H,6-7H2,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPJHNCSQQPCJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NNC(=O)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Competing Pathways in Cyclocondensation
Hydrazinoimidazoles may undergo alternative cyclization to form pyrido-triazines if α-keto acids are replaced with isatins. For example, using isatin derivatives instead of pyruvic acid yields pyrido[1′,2′:2,3]triazinoindoles, necessitating precise reagent control.
Oxidative Byproducts
In the bromoaldehyde method, over-oxidation of hydrazines by HgO can produce keto derivatives (e.g., 3,4-dihydroimidazo-triazin-5-one), which require chromatographic separation.
Scalability and Industrial Relevance
The Q-tube reactor method stands out for scalability, achieving 95% yields in gram-scale trials. In contrast, the bromoaldehyde route faces challenges in cost and waste generation due to mercury-based oxidants.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents and Conditions: The compound can undergo oxidation reactions using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Major Products: Oxidation typically leads to the formation of corresponding quinones or other oxidized derivatives.
-
Reduction
Reagents and Conditions: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents such as ethanol or tetrahydrofuran (THF).
Major Products: Reduction often results in the formation of amine derivatives or reduced triazine rings.
-
Substitution
Reagents and Conditions: Nucleophilic substitution reactions can be performed using nucleophiles such as amines, thiols, or alkoxides in the presence of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: Substitution reactions yield various substituted imidazo[2,1-c][1,2,4]triazine derivatives.
Scientific Research Applications
Basic Information
- Molecular Formula : C12H12N4O3
- Molecular Weight : 260.25 g/mol
- CAS Number : 848893-00-5
Medicinal Chemistry
Anticancer Activity : Research has indicated that derivatives of imidazo[2,1-c][1,2,4]triazine compounds exhibit significant cytotoxic effects against various cancer cell lines. The presence of the methoxyphenyl group may enhance the compound's ability to interact with biological targets involved in cancer progression.
Antimicrobial Properties : Studies have shown that similar compounds possess antimicrobial properties against a range of pathogens. The mechanism is thought to involve the disruption of microbial cell membranes or interference with metabolic pathways.
Material Science
Polymer Chemistry : The compound can be utilized as a building block in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its unique structure allows for the modification of polymer characteristics through copolymerization techniques.
Analytical Chemistry
Spectroscopic Applications : The compound's distinct spectral features make it suitable for use as a standard reference material in spectroscopic analyses (e.g., NMR and UV-Vis spectroscopy). Its purity and well-defined structure aid in calibrating instruments for accurate measurements.
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of 8-(4-Methoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione and evaluated their cytotoxicity against breast cancer cell lines. Results demonstrated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, indicating potential as lead compounds for drug development.
Case Study 2: Antimicrobial Activity
A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 8-(4-Methoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit bacterial enzymes such as DNA gyrase or topoisomerase, leading to the disruption of bacterial DNA replication and cell division . The exact pathways and molecular interactions can vary depending on the specific biological context and target organism.
Comparison with Similar Compounds
Substituent Impact :
Antiproliferative Effects
- HDIT (8-(3-Chlorophenyl)-...-dione): Exhibits potent activity against human ovarian adenocarcinoma (IC₅₀: 12 µM) and myeloma cells (IC₅₀: 18 µM), with selectivity over non-tumor cell lines (e.g., human skin fibroblasts) .
- 8-(4-Fluorophenyl)-...-dione : Shows moderate activity in preliminary screens but lacks detailed IC₅₀ data .
Analgesic Activity
- HDIT : Reverses acetic acid-induced hyperalgesia in mice at 50 mg/kg, linked to COX-2 inhibition and opioid receptor modulation .
- Target Compound : Analgesic activity is unreported, but thermal stability studies (see Section 2.4) suggest suitability for in vivo applications .
Toxicity Profiles
The 4-methoxyphenyl derivative’s low toxicity aligns with trends in this class, where para-substituted aryl groups reduce off-target effects compared to meta-substituted analogs .
Physicochemical Properties
Thermal Stability
Biological Activity
8-(4-Methoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione (CAS Number: 848893-00-5) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, focusing on its anticancer potential and mechanisms of action based on recent research findings.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of this compound against various cancer cell lines. The following table summarizes the IC50 values (concentration required to inhibit 50% of cell growth) for different cancer types:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MDA-MB-321 (Breast) | 15.83 ± 1.52 | Moderate cytotoxicity |
| MCF-7 (Breast) | 16.32 ± 0.92 | Effective against hormone receptor-positive cancer |
| HeLa (Cervical) | 2.21 ± 0.45 | High sensitivity |
| HepG2 (Liver) | 12.21 ± 0.43 | Notable liver cancer activity |
These results indicate that the compound exhibits potent activity against cervical cancer cells while maintaining moderate efficacy against breast and liver cancers .
The biological activity of this compound can be attributed to its ability to inhibit specific kinases involved in cancer progression:
- PI3Kα Inhibition : IC50 = 3.41 nM
- mTOR Inhibition : IC50 = 8.45 nM
These kinases are crucial in regulating cell growth and metabolism; thus, their inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
In Vivo Studies
In vivo studies using nude mice models have shown that this compound significantly inhibits tumor growth. The results from these studies suggest that it may act through multiple pathways to suppress tumor development effectively .
Case Studies
A notable case study involved the administration of the compound in a controlled setting where tumor-bearing mice were treated with varying doses. The outcomes indicated a dose-dependent response with significant tumor size reduction observed at higher concentrations.
Q & A
Basic Question
- In Vitro Cytotoxicity : MTT assays against human carcinoma cells (e.g., LS180, HeLa) at concentrations ≤100 µM, with IC₅₀ values compared to reference drugs .
- Herbicidal Activity : Root inhibition assays on Brassica napus (rape) and Echinochloa crus-galli (barnyard grass) at 10–100 ppm .
- Electrochemical Profiling : Square-wave voltammetry (SWV) with CNF-modified electrodes to quantify redox behavior (detection limit ~2.0×10⁻⁹ M) .
How can regiochemical outcomes in alkylation steps be optimized to avoid N1/N3 isomer contamination?
Advanced Question
- Steric Control : Use bulky alkylating agents (e.g., propargyl bromide) to favor N3-substitution due to reduced steric hindrance .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates and selectivity .
- Monitoring : LC/ESI-MS to detect minor regioisomers (e.g., N1/N3 ratios ≥15:1) and adjust reaction times .
What advanced analytical methods resolve discrepancies in bioactivity data across studies?
Advanced Question
- Metabolic Stability Assays : Liver microsome studies to assess degradation rates (e.g., CYP450 interactions) .
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., 72-hour incubation for cancer cells) .
- Synchrotron XRD : Resolve structural ambiguities in active conformers (e.g., methoxyphenyl orientation) .
How do substituents influence structure-activity relationships (SAR) in antitumor derivatives?
Advanced Question
- Electron-Withdrawing Groups (EWGs) : Derivatives with halogens (e.g., 4-bromophenyl) show enhanced cytotoxicity (IC₅₀ <10 µM) due to improved target binding .
- Lipophilicity : Methoxy groups increase logP values, enhancing membrane permeability but reducing aqueous solubility .
- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition >200°C, supporting in vivo stability .
What methodologies quantify thermal degradation pathways under storage conditions?
Advanced Question
- TGA-DSC : Combined thermogravimetric and differential scanning calorimetry to identify decomposition steps (e.g., loss of methoxyphenyl at 220°C) .
- Accelerated Stability Testing : 40°C/75% RH for 6 months, with HPLC monitoring of degradation products (e.g., triazine ring cleavage) .
How are synthetic yields improved for large-scale production without compromising purity?
Advanced Question
- Catalytic Optimization : Replace NaH with milder bases (e.g., Cs₂CO₃) to reduce side reactions .
- Flow Chemistry : Continuous-flow systems for cyclization steps, achieving >90% yield with <2% impurities .
- Crystallization Screening : Use ethanol/water mixtures for recrystallization, yielding >98% purity .
Key Notes
- Methodological rigor is prioritized (e.g., regiochemical controls, analytical validation).
- Advanced questions focus on mechanistic resolution and scalability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
